molecular formula C14H14N4OS2 B2807665 N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1219905-73-3

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2807665
CAS No.: 1219905-73-3
M. Wt: 318.41
InChI Key: PSQGLTUJRJZLFP-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and a thiophene ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling of the Rings: The final step involves coupling the thiazole and pyrazole rings with the thiophene ring through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens, alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of anticancer activity, it may induce apoptosis or inhibit cell proliferation by interfering with signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazoles: Compounds containing a triazole ring, known for their antifungal and antibacterial properties.

    Oxadiazoles: Heterocyclic compounds with a five-membered ring containing oxygen and nitrogen, used in various pharmaceutical applications.

    Thiazoles: Compounds with a thiazole ring, widely studied for their biological activities.

Uniqueness

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to the combination of its structural elements, which confer a distinct set of chemical reactivities and biological activities. The presence of multiple heterocyclic rings allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-8-9(2)21-14(15-8)16-13(19)11-7-10(17-18(11)3)12-5-4-6-20-12/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQGLTUJRJZLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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